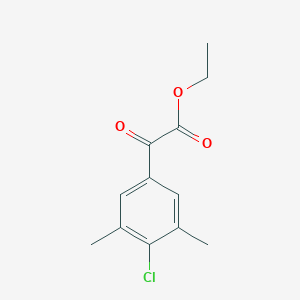

Ethyl 4-chloro-3,5-dimethylbenzoylformate

Description

Contextualization of Aromatic Alpha-Keto Esters in Synthetic Chemistry

Aromatic alpha-keto esters are a class of organic compounds characterized by a ketone and an ester functional group separated by a single carbon-carbon bond, with the keto group directly attached to an aromatic ring. This arrangement of functional groups makes them highly valuable and versatile intermediates in organic synthesis. mdpi.com Structurally, the presence of both a keto carbonyl group and an ester group allows them to participate in a wide array of chemical reactions, including esterification, nucleophilic addition to the carbonyl group, and reduction. mdpi.com

The chemical versatility of α-keto esters allows for the synthesis of a wide range of value-added compounds, such as natural product analogs, pharmaceuticals, and agrochemicals. mdpi.com They serve as key building blocks in various synthetic transformations. For instance, the electrophilic keto group is a prime target for aldol (B89426) additions, Mannich reactions, carbonyl-ene reactions, and the addition of organometallic reagents. beilstein-journals.org

Common synthetic routes to aromatic alpha-keto esters include the Friedel–Crafts acylation of aromatic hydrocarbons with reagents like ethyl oxalyl chloride, as well as the oxidation of corresponding α-hydroxy acids or acetophenones. mdpi.comorganic-chemistry.org While traditional methods are robust, newer approaches focus on catalysis-driven processes to improve efficiency and environmental compatibility. mdpi.comorganic-chemistry.org

Significance of Halogenated Benzoic Acid Derivatives in Organic Synthesis

Benzoic acid and its derivatives are fundamental precursors for the industrial synthesis of many organic substances. The introduction of halogen atoms onto the benzene (B151609) ring significantly enhances their synthetic utility. Halogenated benzoic acids act as versatile building blocks, primarily due to the reactivity of the carbon-halogen bond.

Halogen substituents, such as chlorine, are pivotal for their participation in a multitude of cross-coupling reactions. researchgate.net Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings, which form carbon-carbon and carbon-nitrogen bonds respectively, are cornerstones of modern medicinal chemistry and drug discovery, often relying on halogenated aromatic precursors. nih.gov The carboxylate group itself can act as a directing group in certain coupling reactions, allowing for selective functionalization of the aromatic ring. acs.org Furthermore, the electronic properties imparted by halogens can influence the reactivity of the entire molecule, providing chemists with a tool to fine-tune reaction pathways.

Overview of Research Trajectories for Ethyl 4-chloro-3,5-dimethylbenzoylformate and Related Structures

This compound (CAS No. 1256479-55-6) is a specific example of the aforementioned classes of compounds. chemicalbook.com While extensive, specific research on this exact molecule is not widely available in public literature, its structure suggests clear and significant potential for research and application based on the known chemistry of its functional groups.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C12H13ClO3 | nih.gov |

| Molecular Weight | 240.68 g/mol | nih.gov |

| CAS Number | 1256479-55-6 | chemicalbook.com |

| Appearance | Data not publicly available | |

| Boiling Point | Data not publicly available | |

| Melting Point | Data not publicly available | |

| Density | Data not publicly available |

The research trajectories for this compound and its analogs can be logically divided into two main areas: reactions involving the alpha-keto ester group and modifications involving the substituted aromatic ring.

Reactivity of the Alpha-Keto Ester Moiety: This functional group is a hub of reactivity. A primary research avenue is its reduction, particularly asymmetric reduction, to form chiral α-hydroxy esters. These chiral products are highly valuable synthons for the pharmaceutical industry. The keto group can also undergo nucleophilic additions with various carbon and heteroatom nucleophiles to build molecular complexity.

Functionalization of the Aromatic Ring: The 4-chloro substituent, though sterically hindered by the two adjacent methyl groups, provides a handle for transition metal-catalyzed cross-coupling reactions. acs.org Developing catalytic systems that can overcome this steric hindrance would allow for the introduction of new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of a diverse library of derivatives.

The interplay between the halogenated aromatic ring and the alpha-keto ester functionality makes this compound a potentially valuable intermediate for creating complex molecular architectures.

Table of Key Synthetic Reactions Involving α-Keto Esters

| Reaction Type | Description | General Application |

|---|---|---|

| Nucleophilic Addition | The electrophilic keto-carbonyl carbon is attacked by nucleophiles (e.g., Grignard reagents, organolithiums). | Formation of tertiary α-hydroxy esters. mdpi.com |

| Reduction | The ketone is reduced to a secondary alcohol, often with high stereoselectivity using chiral catalysts. | Synthesis of chiral α-hydroxy esters. mdpi.com |

| Aldol Addition | The keto group acts as an electrophile for enolates or enols. | Carbon-carbon bond formation to create complex diol derivatives. beilstein-journals.org |

| Mannich Reaction | The α-ketoester participates in an aminoalkylation reaction with an aldehyde and an amine. | Synthesis of nitrogen-containing compounds. beilstein-journals.org |

| Wittig Reaction | Reaction with a phosphorus ylide to convert the keto group into an alkene. | Synthesis of α,β-unsaturated esters. |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-chloro-3,5-dimethylphenyl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO3/c1-4-16-12(15)11(14)9-5-7(2)10(13)8(3)6-9/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDZZWHRHJYQGAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC(=C(C(=C1)C)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 4 Chloro 3,5 Dimethylbenzoylformate and Analogous Compounds

Strategies for Aromatic Acylation and Benzoylformate Formation

The construction of the benzoylformate moiety on a substituted benzene (B151609) ring is a key challenge. This is typically achieved through Friedel-Crafts acylation or related reactions, where an acyl group is introduced onto the aromatic nucleus.

While specific literature detailing the synthesis of Methyl 4-chloro-3,5-dimethylbenzoylformate is scarce, its preparation can be understood through the principles of the Friedel-Crafts acylation reaction. masterorganicchemistry.comlibretexts.org This classic method introduces an acyl group (R-C=O) onto an aromatic ring using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.com

To synthesize a benzoylformate, a suitable acylating agent is an oxalyl chloride derivative, like methyl oxalyl chloride (CH₃O-CO-CO-Cl). The reaction would involve the electrophilic aromatic substitution of a pre-functionalized benzene ring, such as 1-chloro-2,4-dimethylbenzene. The Lewis acid catalyst activates the acyl chloride, forming a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. youtube.com

A general representation of this analogous reaction is shown below:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 1-chloro-3,5-dimethylbenzene | Methyl oxalyl chloride | AlCl₃ | Mthis compound |

A solvent-free grinding method has also been reported for the synthesis of ethyl aryl glyoxylates, where an arene, ethyl oxalyl chloride, and anhydrous aluminum trichloride (B1173362) are reacted together. google.com This approach highlights a potentially more environmentally benign pathway for similar acylation reactions. The reaction between oxalyl chloride and aromatic compounds can sometimes lead to fragmentation of the intermediate acylium ion, but specific conditions, such as the use of carbon disulfide as a solvent, have been shown to facilitate the desired di-acylation to form benzil (B1666583) derivatives. google.comsciencemadness.org

An alternative synthetic pathway to this compound involves the late-stage chlorination of a non-halogenated precursor, Ethyl 3,5-dimethylbenzoylformate. This strategy relies on electrophilic aromatic substitution, where a chlorine atom is introduced onto the already-formed benzoylformate structure. masterorganicchemistry.com

The success of this route depends on the directing effects of the substituents on the benzene ring. The two methyl groups are activating and ortho-, para-directing, while the ethyl benzoylformate group is deactivating and meta-directing. In the case of Ethyl 3,5-dimethylbenzoylformate, the two methyl groups at positions 3 and 5 would direct incoming electrophiles to positions 2, 4, and 6. The benzoylformate group at position 1 would direct to position 5. The cumulative effect strongly favors substitution at the 4-position, which is para to one methyl group and ortho to the other, leading to the desired product.

Various reagents can be employed for the chlorination of aromatic ketones and esters, including chlorine gas (Cl₂), sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS), often in the presence of a Lewis acid catalyst. google.comrsc.org

| Starting Material | Reagent | Result |

| Ethyl 3,5-dimethylbenzoylformate | Chlorinating Agent (e.g., Cl₂/FeCl₃) | This compound |

Preparation of Halogenated Aromatic Precursors

The synthesis of the target compound can also begin with the preparation of a pre-halogenated aromatic building block, which is then further functionalized.

4-Chloro-3,5-dimethylphenol (B1207549) is a key halogenated precursor. One documented synthetic method involves the reaction of 3,5-dimethylphenol (B42653) with a chlorinating agent and an oxidizing agent in an organic solvent, catalyzed by a cupric salt. google.com Suitable cupric salts include cupric chloride, sulfate, nitrate, carbonate, or hydroxide. The chlorinating agent can be a combination of hydrogen chloride and an alkali metal chloride, while the oxidant is typically oxygen or air. google.com

Another established method for producing 4-chloro-3,5-dimethylphenol is the reaction of 3,5-xylenol with sulfuryl chloride (SO₂Cl₂). In this process, the reactants are mixed, and the temperature is allowed to rise. The reaction mixture is subsequently heated to drive the reaction to completion and remove acidic gases.

Advanced Synthetic Techniques for Chlorination

Modern synthetic chemistry offers advanced methods for chlorination that can provide improved selectivity and milder reaction conditions compared to traditional methods.

Electrochemical methods represent an advanced technique for halogenation. While not specifically documented for benzoylformates, the electrochemical chlorination of related heterocyclic systems like pyrazoles provides a strong precedent. This process typically involves the electrolysis of a solution containing the substrate and a source of chloride ions, such as sodium chloride (NaCl).

In the electrochemical chlorination of pyrazole (B372694) and its alkyl derivatives, the reaction is carried out on a platinum anode in an aqueous NaCl solution. This method has been shown to successfully produce 4-chloro-substituted pyrazoles. The efficiency and yield of the reaction are dependent on the structure of the starting pyrazole, including the position and electronic nature of any substituents. For instance, the electrochemical chlorination of pyrazole and 3,5-dimethylpyrazole (B48361) can yield their 4-chloro derivatives. This demonstrates the potential of electrosynthesis as a targeted chlorination strategy in complex organic molecules.

Optimization of Reaction Conditions and Yields in Multi-Step Synthesis

Optimization of Substituted Benzoyl Chloride Intermediate Synthesis

The first critical step in the synthesis is the conversion of the corresponding substituted benzoic acid to its acyl chloride. This transformation is commonly achieved using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. The optimization of this step is crucial as the purity and yield of the benzoyl chloride directly impact the success of the subsequent acylation reaction.

Research and patent literature on the synthesis of analogous compounds, such as 3,5-dimethylbenzoyl chloride, reveal that a staged temperature protocol is highly effective for maximizing yield and purity. This involves a carefully controlled sequence of heating and holding the reaction mixture at specific temperatures. This method ensures a complete reaction while minimizing the formation of impurities.

A typical optimization study for the synthesis of a substituted benzoyl chloride from its corresponding benzoic acid using thionyl chloride involves varying the reaction temperature, duration, and the molar ratio of the reactants. For instance, in the synthesis of 3,5-dimethylbenzoyl chloride, a staged reaction protocol has been shown to produce high-purity product without the need for extensive purification. The reaction is initiated at a moderate temperature, followed by gradual heating to reflux to drive the reaction to completion.

Table 1: Optimization of 3,5-Dimethylbenzoyl Chloride Synthesis via Staged Temperature Protocol

| Entry | Initial Temp. (°C) & Time (h) | Second Temp. (°C) & Time (h) | Reflux Time (h) | Molar Ratio (Acid:SOCl₂) | Purity (%) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 35 °C for 1 h | 45-50 °C for 1 h | 2 | 1:4 | 99.85 | 98.21 |

| 2 | 35 °C for 1 h | 45-50 °C for 1 h | 2.5 | 1:5 | 99.92 | 98.64 |

| 3 | 40 °C for 1.5 h | N/A | 1.5 | 1:3.5 | 99.25 | 99.25 |

Data compiled from analogous reactions described in patent literature.

The data indicates that controlling the temperature in stages and using a slight excess of thionyl chloride can lead to near-quantitative yields of high-purity benzoyl chloride. The optimization also involves efficient removal of excess thionyl chloride and the gaseous byproducts (HCl and SO₂), typically achieved through distillation.

Optimization of the Friedel-Crafts Acylation Step

The cornerstone of the synthesis for this compound is the Friedel-Crafts acylation of a suitable aromatic precursor, likely 4-chloro-3,5-dimethylbenzene, with an acylating agent such as ethyl oxalyl chloride. The optimization of this electrophilic aromatic substitution is multifaceted, involving the selection of the catalyst, solvent, reaction temperature, and reactant stoichiometry.

Catalyst and Solvent Selection: The choice of Lewis acid catalyst is paramount. Aluminum chloride (AlCl₃) is a conventional and potent catalyst for this reaction. However, the amount of catalyst is a key variable. Unlike Friedel-Crafts alkylations, acylations often require stoichiometric amounts of the catalyst because the product ketone complexes with the Lewis acid, rendering it inactive. nih.gov Therefore, optimizing the molar ratio of AlCl₃ to the acylating agent is essential for maximizing yield.

The solvent plays a critical role in the reaction's success. For acylations involving oxalyl chloride or its monoesters, fragmentation of the acylating agent into a chlorocarbonyl cation and carbon monoxide can be a significant side reaction. sciencemadness.org This decomposition pathway can be suppressed by the choice of solvent. Carbon disulfide (CS₂) has been reported to be an effective solvent for preventing this fragmentation, thereby favoring the desired diacylation product (a benzil) or, in this case, the ketoester. sciencemadness.org Other common solvents like dichloromethane (B109758) or nitrobenzene (B124822) must be used with caution and at optimized temperatures to minimize side reactions.

Temperature and Reaction Time: The reaction temperature must be carefully controlled. Lower temperatures are generally favored to enhance the selectivity of the reaction and prevent the degradation of reactants or products, though this may require longer reaction times. An optimization process would involve running the reaction at various temperatures (e.g., from 0 °C to room temperature) and monitoring the product formation over time using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Table 2: Conceptual Optimization of Friedel-Crafts Acylation for an Analogous Aryl Ketoester

| Entry | Aromatic Substrate | Acylating Agent | Catalyst (Equiv.) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Substituted Benzene | Ethyl Oxalyl Chloride | AlCl₃ (1.1) | Dichloromethane | 25 | 55 |

| 2 | Substituted Benzene | Ethyl Oxalyl Chloride | AlCl₃ (1.1) | Dichloromethane | 0 | 68 |

| 3 | Substituted Benzene | Ethyl Oxalyl Chloride | AlCl₃ (1.1) | Carbon Disulfide | 0 | 85 |

| 4 | Substituted Benzene | Ethyl Oxalyl Chloride | AlCl₃ (1.5) | Carbon Disulfide | 0 | 89 |

This table is illustrative, based on established principles of Friedel-Crafts acylation, to demonstrate the impact of reaction variables.

The conceptual data highlights that both solvent choice and catalyst stoichiometry are critical variables. The use of carbon disulfide significantly improves the yield by preventing the breakdown of the ethyl oxalyl chloride reagent. Furthermore, ensuring a slight excess of the Lewis acid catalyst can help drive the reaction to completion. The final workup procedure, involving the careful quenching of the reaction mixture with acid and subsequent extraction and purification steps, is also vital for obtaining a high yield of the final product.

Advanced Spectroscopic and Chromatographic Characterization of Ethyl 4 Chloro 3,5 Dimethylbenzoylformate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

No specific ¹H or ¹³C NMR data for Ethyl 4-chloro-3,5-dimethylbenzoylformate could be located in the available scientific literature.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Analysis

Detailed mass spectrometry data, including fragmentation patterns for this compound, are not available in the reviewed sources.

Infrared (IR) and Raman Spectroscopy for Functional Group Vibration Analysis

Specific IR and Raman spectral data detailing the vibrational modes of this compound could not be found.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Assessment and Separation

No published HPLC or UPLC methods specifically for the analysis or purity assessment of this compound were identified.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Component Analysis

There is no available GC-MS data regarding the purity or analysis of volatile components of this compound.

X-ray Diffraction Studies for Solid-State Structural Determination

No crystallographic data from X-ray diffraction studies for this compound has been published.

Inability to Generate Article on "this compound" Due to Lack of Available Scientific Data

Following a comprehensive and targeted search for scientific literature and data concerning the chemical compound This compound , it has been determined that there is a significant absence of published research on its specific reactivity and mechanistic pathways. Despite extensive searches for information pertaining to the requested topics, no detailed experimental findings, data tables, or mechanistic studies for this particular compound could be located in the public domain.

The user's request specified a detailed article outline, including sections on nucleophilic addition, reductive processes, condensation reactions, transition metal-catalyzed cross-coupling, and electrophilic aromatic substitution. Fulfilling this request with scientifically accurate and thorough content, as instructed, requires a foundation of existing primary research.

Without access to published studies, generating an article that adheres to the required standards of detail and accuracy is not possible. Any attempt to do so would involve speculation based on the reactivity of analogous structures, which would violate the strict instruction to focus solely on "this compound" and would not constitute the "detailed research findings" mandated by the user.

Therefore, this response cannot provide the requested article, as the foundational scientific information necessary to write it does not appear to be available. The chemical compound itself is listed in chemical databases, but its specific reactions and chemical behavior as per the requested outline are not documented in the accessible scientific literature.

Reactivity and Mechanistic Investigations of Ethyl 4 Chloro 3,5 Dimethylbenzoylformate

Mechanistic Insights into Reaction Pathways and Intermediates

A diligent search for studies on the mechanistic pathways of reactions involving Ethyl 4-chloro-3,5-dimethylbenzoylformate has yielded no specific results. Typically, the reactivity of such a compound would be dictated by the functional groups present: the ester, the ketone, the chlorinated aromatic ring, and the methyl groups. One could hypothesize potential reactions such as nucleophilic attack at the carbonyl carbons of the ester or ketone, or electrophilic aromatic substitution, though the chlorine and methyl groups would influence the regioselectivity of such reactions.

However, without experimental or computational studies, any discussion of reaction intermediates, such as tetrahedral intermediates in nucleophilic acyl substitution or sigma complexes in aromatic substitution, would be purely speculative for this specific molecule. The electronic effects of the chloro and dimethyl substituents on the benzoylformate moiety are expected to play a crucial role in directing reaction pathways, but the specifics of these effects have not been documented.

Kinetic and Thermodynamic Aspects of Reactivity

Similarly, there is a lack of available data concerning the kinetic and thermodynamic parameters of reactions involving this compound. Information on reaction rates, activation energies, and the enthalpy and entropy changes associated with its potential transformations is not present in the current body of scientific literature.

Such data is fundamental to understanding the feasibility and spontaneity of chemical reactions and for optimizing reaction conditions. The absence of these thermodynamic and kinetic details makes it impossible to construct a quantitative profile of the reactivity of this compound.

Applications of Ethyl 4 Chloro 3,5 Dimethylbenzoylformate in Complex Organic Synthesis

Role as a Key Intermediate in the Synthesis of Pharmaceutical Scaffolds

The α-keto ester functionality is a valuable precursor in the synthesis of a wide array of pharmaceutical scaffolds. Although direct examples of the incorporation of Ethyl 4-chloro-3,5-dimethylbenzoylformate into pharmaceutical agents are not extensively documented, the reactivity of the α-keto ester group allows for its conversion into various other functional groups that are central to the structure of many drugs.

For instance, the keto group can be reduced to a secondary alcohol, and the ester can be hydrolyzed to a carboxylic acid or converted to an amide. These transformations open pathways to a variety of structures, including α-hydroxy acids and α-amino acids, which are fundamental building blocks in many biologically active molecules. The substituted benzene (B151609) ring also provides a core structure that can be further functionalized.

Table 1: Potential Pharmaceutical Scaffolds via Derivatization

| Starting Material | Reagent/Condition | Resulting Functional Group | Potential Pharmaceutical Scaffold |

|---|---|---|---|

| This compound | 1. NaBH42. H3O+ | α-hydroxy acid | Mandelic acid derivatives |

| This compound | 1. NH2OH2. H2/Pd | α-amino acid | Phenylglycine derivatives |

Contribution to the Development of Agrochemical Active Ingredients

The field of agrochemicals often utilizes compounds with chlorinated and substituted aromatic rings. While direct application of this compound in commercial agrochemicals is not prominently reported, structurally related compounds serve as key intermediates in the synthesis of potent pesticides. For example, pyrazole-based insecticides and acaricides like Tebufenpyrad and Tolfenpyrad are synthesized from intermediates that share some structural similarities. guidechem.comwikipedia.org

The synthesis of Tolfenpyrad, a broad-spectrum insecticide, involves the use of 1-methyl-3-ethyl-4-chloro-5-pyrazolylcarbonyl chloride. guidechem.com This highlights the utility of chlorinated aromatic and heterocyclic precursors in the development of agrochemical active ingredients. It is plausible that this compound could serve as a building block for novel agrochemicals, where the substituted phenyl ring could be elaborated into a more complex, biologically active structure.

Utilization in the Construction of Heterocyclic Systems

The reactivity of the α-keto ester group makes this compound a promising candidate for the synthesis of various heterocyclic systems, which are core structures in many areas of chemistry, including medicinal and materials science.

Derivatization to Dihydroquinazolines and Related Structures

One of the well-established reactions of α-keto esters is their condensation with 1,2-diamines, such as o-phenylenediamine (B120857), to form nitrogen-containing heterocycles. The reaction of an α-keto ester with o-phenylenediamine typically proceeds through an initial condensation to form an imine, followed by an intramolecular cyclization and dehydration to yield a 1,4-benzodiazepine (B1214927) or a quinoxaline (B1680401) derivative, depending on the reaction conditions and the nature of the substituents. For instance, the reaction could potentially lead to the formation of a dihydroquinazoline-like scaffold, which is a common motif in pharmacologically active compounds.

Synthesis of Other Nitrogen-Containing Heterocycles

Beyond dihydroquinazolines, the versatile reactivity of the α-keto ester moiety allows for its participation in a variety of cyclization reactions to form other nitrogen-containing heterocycles. For example, reaction with hydrazines could yield pyrazole (B372694) or pyridazinone derivatives, while condensation with amidines could lead to the formation of pyrimidine (B1678525) systems. The specific substitution pattern on the phenyl ring of this compound would impart particular properties to the resulting heterocyclic products.

Table 2: Potential Heterocyclic Systems from this compound

| Reactant | Resulting Heterocycle |

|---|---|

| o-phenylenediamine | Dihydroquinazoline/Benzodiazepine derivative |

| Hydrazine | Pyrazole/Pyridazinone derivative |

Enantioselective Synthesis via Derivatization

The α-keto ester functionality is an ideal handle for enantioselective transformations, particularly reductions, to introduce a chiral center. The asymmetric reduction of the ketone in this compound would yield a chiral α-hydroxy ester. These chiral building blocks are of high value in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Tebufenpyrad |

| Tolfenpyrad |

| 1-methyl-3-ethyl-4-chloro-5-pyrazolylcarbonyl chloride |

Computational Chemistry and Molecular Modeling of Ethyl 4 Chloro 3,5 Dimethylbenzoylformate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

No specific studies detailing quantum chemical calculations for Ethyl 4-chloro-3,5-dimethylbenzoylformate were identified in the public domain. Such studies would typically involve the use of computational methods to understand the molecule's electronic properties and predict its behavior in chemical reactions.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Charge Distribution

There are no available research articles or database entries that provide information on Density Functional Theory (DFT) studies of this compound. Consequently, data regarding its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and its electronic charge distribution are not available.

Prediction of Spectroscopic Properties through Computational Methods

No computational predictions for the spectroscopic properties (such as IR, Raman, NMR, or UV-Vis spectra) of this compound have been published. While experimental data may exist, theoretical spectra derived from computational methods could not be located.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

There is no information available from published molecular dynamics simulations for this compound. Such simulations would provide insights into the compound's conformational flexibility, its stable three-dimensional structures, and how it interacts with different solvents at an atomic level.

Prediction of Reaction Mechanisms and Transition States

No computational studies predicting the reaction mechanisms or identifying the transition states for reactions involving this compound were found. This type of research is crucial for understanding the pathways of chemical transformations and for designing new synthetic routes.

Structure-Reactivity Relationship (SRR) Studies based on Computed Molecular Descriptors

No structure-reactivity relationship (SRR) studies based on computed molecular descriptors for this compound are available in the scientific literature. These studies would typically correlate computed properties (molecular descriptors) with experimentally observed reactivity to build predictive models.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-chloro-3,5-dimethylbenzoylformate, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via esterification of 4-chloro-3,5-dimethylbenzoyl chloride with ethyl glyoxylate in the presence of a base like triethylamine. Catalytic amounts of 4-dimethylaminopyridine (DMAP) can accelerate the reaction . Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Reaction efficiency is optimized by controlling temperature (0–25°C), stoichiometric ratios (1:1.2 benzoyl chloride to ethyl glyoxylate), and anhydrous conditions to minimize hydrolysis side reactions .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR in CDCl₃ to identify aromatic protons (δ 6.8–7.5 ppm), ester carbonyl (δ 165–170 ppm), and methyl/ethyl groups .

- IR : Peaks at ~1730 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O) .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion [M+H]⁺ (calc. for C₁₂H₁₃ClO₃: 240.0554) and fragmentation patterns .

- HPLC : Reverse-phase C18 column with UV detection (254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in nucleophilic acyl substitution?

- Methodological Answer : Mechanistic studies require kinetic isotope effects (KIEs) and computational modeling (DFT). For example, in reactions with amines, monitor intermediates via in situ IR or ¹H NMR. Transition-state analysis using Gaussian or ORCA software can identify rate-determining steps (e.g., tetrahedral intermediate formation). Isotopic labeling (¹⁸O in carbonyl) tracks acyl transfer pathways .

Q. What crystallographic strategies are effective for resolving the solid-state structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with MoKα radiation (λ = 0.71073 Å) at 100 K. Use SHELXT for structure solution and SHELXL for refinement . Key parameters: space group (e.g., P2₁/c), unit cell dimensions (compare to similar esters, e.g., a = 7.744 Å, b = 21.389 Å ). Address disorder in ethyl/methyl groups via PART instructions in SHELXL. Hydrogen bonding (C–H⋯O) and π-stacking interactions stabilize the lattice .

Q. How can computational chemistry predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Molecular docking (AutoDock Vina) evaluates binding affinity to enzymes (e.g., hydrolases). DFT (B3LYP/6-311+G(d,p)) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects (PCM model) simulate reaction environments. For example, Fukui indices identify susceptible positions for electrophilic attack (e.g., carbonyl carbon) .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or IR shifts)?

- Methodological Answer :

- Variable Temperature NMR : Assess dynamic processes (e.g., rotamerism of ester groups) by acquiring spectra at 25°C and −40°C .

- 2D NMR : HSQC and HMBC correlate ambiguous protons/carbons (e.g., overlapping aromatic signals).

- X-ray Crystallography : Confirm molecular geometry if tautomerism or isomerism is suspected .

- Isotopic Labeling : Use ¹³C-labeled compounds to trace unexpected coupling in NMR .

Q. What methodologies are employed to study the biological activity of this compound derivatives?

- Methodological Answer :

- Enzyme Inhibition Assays : Incubate with target enzymes (e.g., cytochrome P450) and measure activity via UV-Vis (NADPH depletion at 340 nm) .

- Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) and quantify intracellular accumulation via scintillation counting.

- Molecular Dynamics Simulations : GROMACS models ligand-protein interactions (e.g., binding to acetylcholine esterase) over 100-ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.